

Commercial Sourcing and Technical Profile of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1310589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

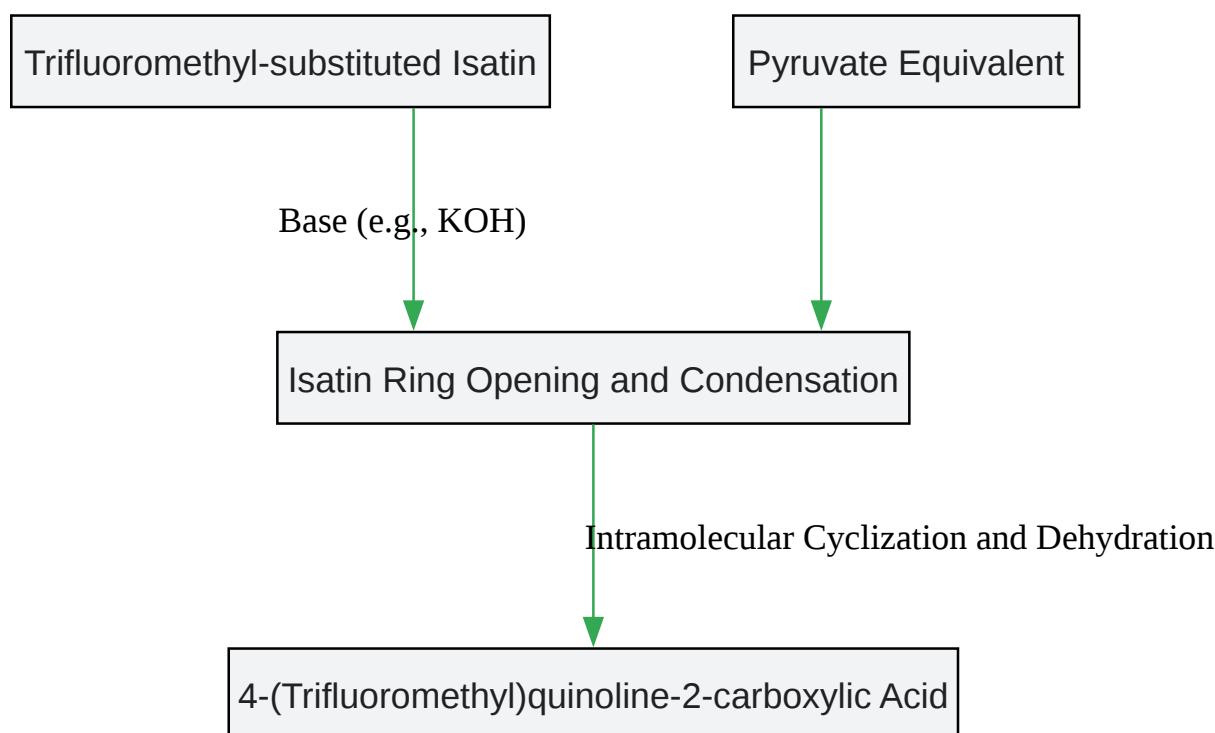
This technical guide provides a comprehensive overview of the commercial availability and scientific context of **4-(trifluoromethyl)quinoline-2-carboxylic acid** (CAS No. 588702-67-4), a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines key commercial suppliers, presents a generalized synthetic approach, and discusses the broader biological relevance of the quinoline carboxylic acid scaffold.

Commercial Availability

A critical step in the research and development pipeline is the reliable procurement of starting materials and screening compounds. **4-(Trifluoromethyl)quinoline-2-carboxylic acid** is available from several fine chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Storage Conditions
BLD Pharm	BLD-210333	≥95%	250mg, 1g, 5g	Inquire	Store in freezer, under -20°C[1]
2A Biotech	2A-0136339	≥96%	Inquire	Register or Login for price[2]	Inquire
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.		Not specified	99%	Bulk (Inquire)	Inquire
Chem-Impex International, Inc.	28065	≥95%	250mg, 1g	Inquire	Inquire
A2B Chem	AB135948	≥95%	250mg, 1g	Inquire	Inquire

Data compiled from publicly available information on supplier websites. Researchers are advised to contact suppliers directly for the most current data and to request certificates of analysis.


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(trifluoromethyl)quinoline-2-carboxylic acid** is not readily available in peer-reviewed literature, its structure lends itself to established methods for quinoline synthesis. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids and can be adapted for the synthesis of 2-carboxylic acid derivatives.[4][5]

General Synthetic Approach: Modified Pfitzinger Reaction

A plausible synthetic route would involve the condensation of an appropriately substituted isatin derivative with a compound containing an active methylene group. Given the target molecule's structure, a retro-synthetic analysis suggests a pathway involving the reaction of a trifluoromethyl-substituted isatin with a pyruvate equivalent.

Reaction Scheme:

[Click to download full resolution via product page](#)

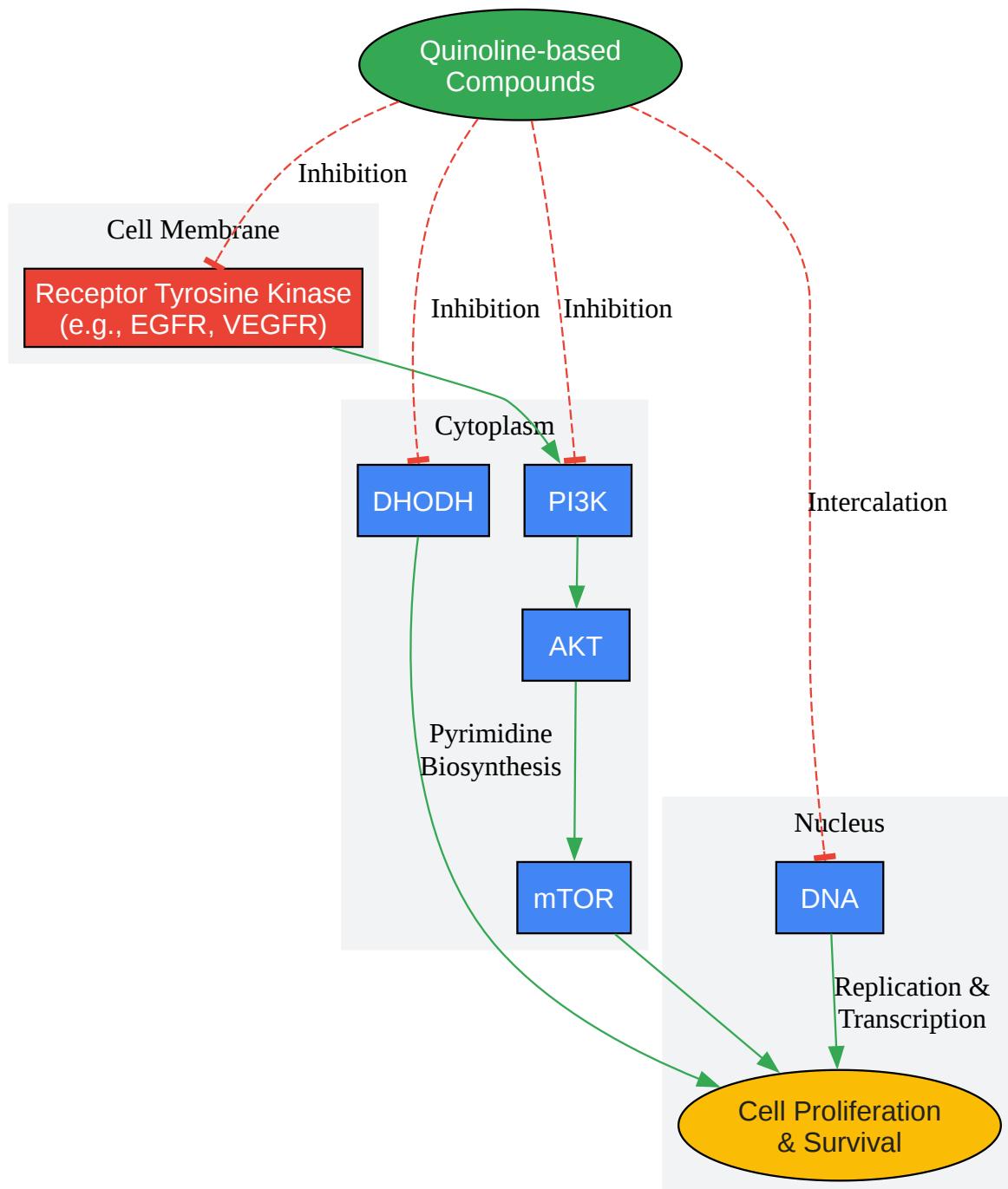
Figure 1. Generalized Pfitzinger reaction workflow.

Key Experimental Steps (Hypothetical Protocol):

- **Isatin Ring Opening:** A solution of a trifluoromethyl-substituted isatin in a suitable solvent (e.g., ethanol) is treated with a strong base, such as potassium hydroxide, to facilitate the hydrolytic opening of the isatin ring to form a keto-acid intermediate.
- **Condensation:** A pyruvate equivalent (e.g., pyruvic acid or an ester thereof) is added to the reaction mixture. The carbonyl group of the pyruvate condenses with the amino group of the ring-opened isatin to form an imine intermediate.

- Cyclization and Dehydration: The reaction mixture is heated to promote an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring system.
- Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the carboxylic acid product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Researchers should note that optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield of the desired product.


Biological Context and Potential Signaling Pathways

While the specific biological targets and signaling pathways of **4-(trifluoromethyl)quinoline-2-carboxylic acid** are not yet elucidated in the scientific literature, the broader class of quinoline carboxylic acids has been extensively studied and shown to possess a wide range of pharmacological activities.^{[6][7]} These compounds are known to interact with various biological targets, suggesting potential avenues of investigation for the title compound.

Quinoline-based molecules have been identified as inhibitors of several key signaling pathways implicated in cancer and other diseases.^{[1][3]} These include:

- Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Targets in this class include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.^{[1][6]}
- DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.^[1]
- Enzyme Inhibition: Besides kinases, quinoline carboxylic acids have been shown to inhibit other enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.^[8]

The following diagram illustrates the general landscape of signaling pathways that are often targeted by quinoline-based compounds.

[Click to download full resolution via product page](#)

Figure 2. Potential signaling pathways targeted by quinoline derivatives.

It is important to emphasize that the specific interactions of **4-(trifluoromethyl)quinoline-2-carboxylic acid** with these or other pathways have not been experimentally confirmed. The presence of the trifluoromethyl group at the 4-position and the carboxylic acid at the 2-position will significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn will determine its specific biological activity. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this particular molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sourcing and Technical Profile of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1310589#commercial-suppliers-of-4-trifluoromethyl-quinoline-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com